molecular formula C16H20N4OS2 B2687339 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide CAS No. 1436072-21-7

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide

Cat. No.: B2687339
CAS No.: 1436072-21-7
M. Wt: 348.48
InChI Key: BZCVRXQVAMIOII-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide is a research compound with the molecular formula C16H20N4OS2 and a molecular weight of 348.48. This compound is known for its high purity, typically around 95%, making it suitable for various research applications.

Preparation Methods

The synthesis of 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide involves several steps. One common method includes the reaction of α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines This method allows for the creation of derivatives with varying biological activities

Chemical Reactions Analysis

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has shown that similar compounds have potential therapeutic uses, such as anti-inflammatory and analgesic activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide involves its interaction with various molecular targets and pathways. Pyrimidine and thiazole derivatives, including this compound, have been studied for their diverse biological activities. These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties. The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities.

    Thiazolopyrimidines: These compounds have shown significant anti-inflammatory and analgesic activities.

    Benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines: These compounds have been studied for their potential therapeutic uses.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of biological activities and research applications.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-8-7-23-15(17-8)10(3)19-14(21)12-9(2)18-13(11-5-6-11)20-16(12)22-4/h7,10-11H,5-6H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCVRXQVAMIOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)NC(=O)C2=C(N=C(N=C2SC)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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